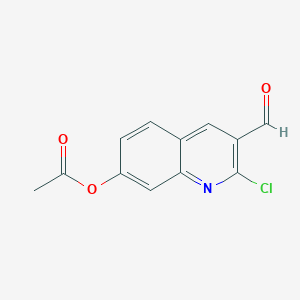
2-Chloro-3-formylquinolin-7-yl acetate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Chloro-3-formylquinolin-7-yl acetate is a useful research compound. Its molecular formula is C12H8ClNO3 and its molecular weight is 249.65 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
Medicinal Chemistry
Antimicrobial Activity
Research has shown that derivatives of 2-chloro-3-formylquinolin-7-yl acetate exhibit notable antimicrobial properties. For instance, azetidin-2-one fused derivatives have been synthesized and tested against various pathogens, including Staphylococcus aureus and Escherichia coli. The results indicated that these derivatives possess superior antibacterial and antifungal activity compared to standard drugs .
Table 1: Antimicrobial Activity of Quinoline Derivatives
| Compound | Pathogen | Zone of Inhibition (mm) |
|---|---|---|
| AZT b2 | Staphylococcus aureus | 18 |
| AZT b3 | E. coli | 15 |
| AZT g2 | Candida albicans | 20 |
Anticancer Properties
this compound derivatives have also been investigated for their anticancer properties. Compounds derived from this scaffold have been shown to inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest .
Synthesis of Bioactive Compounds
The compound serves as a versatile building block in the synthesis of more complex molecules with biological activity. For example, the Chan–Lam coupling method has been employed to synthesize new N-aryl-3-formylquinolone derivatives, which are precursors for bioactive compounds . These derivatives can be functionalized to yield compounds with potential applications as antiviral, anti-inflammatory, and antimalarial agents.
Agrochemical Applications
Quinoline derivatives, including this compound, are being explored as potential agrochemicals due to their insecticidal properties. Studies have indicated that these compounds can effectively target pests while being less harmful to beneficial insects . This makes them suitable candidates for developing environmentally friendly pesticides.
Material Science
In addition to biological applications, this compound has been utilized in materials science for its luminescent properties. It can be incorporated into polymer matrices to create materials with specific optical characteristics suitable for bioimaging applications .
Case Studies
Case Study 1: Antimicrobial Efficacy
A study conducted on azetidin-2-one fused derivatives demonstrated their effectiveness against multiple bacterial strains. The synthesized compounds were tested using the filter paper disc method, revealing significant inhibition zones, which correlated with their structural modifications .
Case Study 2: Synthesis Methodology
The synthesis of pyrano[2,3-b]quinolin-2-ones from 2-chloro-3-formylquinolines was achieved through microwave-assisted reactions with acetic acid and sodium acetate. This method yielded high purity products in a short reaction time, showcasing the efficiency of modern synthetic techniques .
特性
分子式 |
C12H8ClNO3 |
|---|---|
分子量 |
249.65 g/mol |
IUPAC名 |
(2-chloro-3-formylquinolin-7-yl) acetate |
InChI |
InChI=1S/C12H8ClNO3/c1-7(16)17-10-3-2-8-4-9(6-15)12(13)14-11(8)5-10/h2-6H,1H3 |
InChIキー |
QHXFQPIAGRFHNV-UHFFFAOYSA-N |
正規SMILES |
CC(=O)OC1=CC2=NC(=C(C=C2C=C1)C=O)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。















